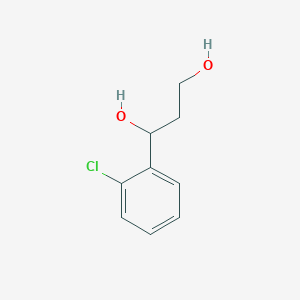

1-(2-chlorophenyl)-1,3-Propanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO2 |

|---|---|

Molecular Weight |

186.63 g/mol |

IUPAC Name |

1-(2-chlorophenyl)propane-1,3-diol |

InChI |

InChI=1S/C9H11ClO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 |

InChI Key |

FZDSULCYDIFJPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CCO)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chlorophenyl 1,3 Propanediol

Strategic Retrosynthetic Analysis for the 1-(2-chlorophenyl)-1,3-Propanediol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. numberanalytics.comdeanfrancispress.com The process involves breaking key bonds and converting functional groups to identify plausible precursor molecules. ethz.ch

For this compound, the key structural feature is the 1,3-diol relationship between the two hydroxyl groups. This pattern suggests a disconnection of the carbon-carbon bond between the carbon bearing the phenyl group (C-1) and the adjacent carbon (C-2). This type of disconnection is the reverse of an aldol (B89426) reaction. slideshare.net

The initial disconnection of the 1,3-diol functional group via a functional group interconversion (FGI) leads to a β-hydroxy ketone intermediate: 3-hydroxy-1-(2-chlorophenyl)-1-propanone . This intermediate is a pivotal precursor in many synthetic routes.

A subsequent C-C bond disconnection between C-1 and C-2 of this β-hydroxy ketone reveals two fundamental synthons: an electrophilic 2-chlorobenzoyl cation and a nucleophilic acetyl anion (an enolate equivalent). The corresponding real-world chemical reagents (synthetic equivalents) for these synthons are 2-chlorobenzaldehyde (B119727) and an acetaldehyde (B116499) enolate , respectively. ethz.chamazonaws.com This analysis points to a synthetic strategy beginning with a crossed aldol reaction between 2-chlorobenzaldehyde and acetaldehyde or its equivalent.

Established Chemical Synthesis Routes for this compound

Based on the retrosynthetic blueprint, several established methods can be employed for the synthesis of this compound.

Traditional Organic Transformations and Catalytic Approaches

These methods focus on the construction of the carbon skeleton and the installation of the required functional groups, often without specific stereochemical control.

The aldol reaction is a powerful tool for forming carbon-carbon bonds. libretexts.org To synthesize the β-hydroxy ketone precursor, a directed or crossed aldol reaction is necessary. Specifically, the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone or aldehyde with an aromatic aldehyde that cannot enolize (due to the lack of α-hydrogens), is a highly suitable method. libretexts.org

In this context, 2-chlorobenzaldehyde is reacted with acetaldehyde in the presence of a base (like sodium hydroxide) or acid catalyst. The acetaldehyde forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. youtube.com The resulting aldol addition product, after workup, is the key β-hydroxy ketone intermediate, 3-hydroxy-1-(2-chlorophenyl)-1-propanone .

Once the β-hydroxy ketone, 3-hydroxy-1-(2-chlorophenyl)-1-propanone, is synthesized, the final step is the reduction of its ketone functional group to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can accomplish this transformation. This reduction converts the ketone to a hydroxyl group, completing the 1,3-propanediol (B51772) scaffold. However, without chiral catalysts or directing groups, the use of these achiral reducing agents on the prochiral ketone results in a racemic mixture of the syn and anti diastereomers of the final product.

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of the two hydroxyl groups in 1,3-diols is a significant challenge in organic synthesis. Diastereoselective methods aim to selectively produce one diastereomer (syn or anti) over the other.

The diastereoselective synthesis of 1,3-diols is most effectively achieved through the stereocontrolled reduction of the β-hydroxy ketone precursor. The existing hydroxyl group at the C-3 position can be used to direct the stereochemical outcome of the reduction at the C-1 carbonyl.

Chelation-Controlled Reductions: These methods involve the formation of a cyclic intermediate that locks the molecule into a specific conformation, exposing one face of the carbonyl to the reducing agent. The Narasaka-Prasad reduction is a well-known method for producing syn-1,3-diols. youtube.com It employs a bidentate Lewis acid, such as dibutylboron methyl ether (Bu₂BOMe), which chelates to both the hydroxyl and ketone oxygens, forming a stable six-membered ring intermediate. The subsequent delivery of a hydride (e.g., from NaBH₄) occurs from the less sterically hindered equatorial direction, leading to the syn product with high selectivity. youtube.com

Intramolecular Hydride Reductions: In contrast, the Evans-Saksena reduction is used to generate anti-1,3-diols. youtube.com This reaction utilizes a reagent like tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄N[BH(OAc)₃]). The β-hydroxy ketone first reacts with the borohydride reagent, tethering the hydride source to the molecule via the C-3 oxygen. The hydride is then delivered intramolecularly to the ketone in a stereocontrolling fashion, yielding the anti-diol. youtube.com

Enzyme- and Protein-Directed Reductions: Biocatalysis offers another route to stereoselectivity. It has been demonstrated that reducing β-hydroxy ketones with NaBH₄ in the presence of a protein like bovine serum albumin (BSA) can lead to high diastereoselectivity for the anti-1,3-diol. rsc.org The chiral pocket of the protein binds the substrate in a preferred orientation, directing the approach of the reducing agent to one face of the carbonyl group. rsc.org

Table 1: Comparison of Diastereoselective Reduction Methods for β-Hydroxy Ketones

| Method | Key Reagents | Major Diastereomer | Principle of Selectivity |

|---|---|---|---|

| Narasaka-Prasad Reduction | Bu₂BOMe, NaBH₄ | syn | Intermolecular hydride attack on a rigid, six-membered boron chelate. youtube.com |

| Evans-Saksena Reduction | Me₄N[BH(OAc)₃] | anti | Intramolecular hydride delivery from a tethered triacetoxyborohydride reagent. youtube.com |

| Albumin-Directed Reduction | Bovine Serum Albumin (BSA), NaBH₄ | anti | Substrate orientation within the chiral pocket of the protein directs the reduction. rsc.org |

Enantioselective Strategies for Chiral Synthesis

The synthesis of specific stereoisomers of this compound, a molecule with a single chiral center at the C-1 position, necessitates the use of enantioselective methods. A highly effective and modular two-step strategy involves an asymmetric aldol reaction followed by a stereoselective reduction. nih.gov

A plausible pathway begins with a direct catalytic asymmetric aldol reaction between 2-chlorobenzaldehyde and a ketone enolate, such as that derived from acetone (B3395972). nih.gov Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for such transformations. These catalysts facilitate the formation of a carbon-carbon bond while controlling the stereochemistry, yielding a chiral β-hydroxy ketone intermediate, in this case, (S)- or (R)-1-(2-chlorophenyl)-3-hydroxy-1-propanone. nih.govnih.gov The use of chiral ligands in conjunction with metal catalysts, or the application of chiral boron enolates, also represents a robust method for achieving high diastereoselectivity and enantioselectivity in aldol additions. researchgate.net

The second step involves the diastereoselective reduction of the ketone functionality in the chiral β-hydroxy ketone intermediate. This transformation can be achieved with high precision using established chemical reducing agents guided by a chiral catalyst, such as Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine reagents. nih.gov This two-step approach allows for the synthesis of a specific enantiomer of the target 1,3-diol with potentially high enantiomeric excess (ee). nih.gov

Table 1: Proposed Enantioselective Synthesis Strategy

| Step | Reaction | Reactants | Catalyst/Reagent | Product |

|---|---|---|---|---|

| 1 | Asymmetric Aldol Reaction | 2-Chlorobenzaldehyde, Acetone | Proline-derived organocatalyst | (R)- or (S)-4-(2-chlorophenyl)-4-hydroxy-2-butanone |

Biocatalytic and Enzymatic Synthesis Approaches for this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often used as isolated enzymes or within whole-cell systems (e.g., baker's yeast), are exceptionally effective at reducing prochiral ketones to chiral alcohols. nih.gov

For the synthesis of this compound, a biocatalytic reduction of the precursor 1-(2-chlorophenyl)-3-hydroxy-1-propanone is a viable strategy. Various microbial sources, including Lactobacillus, Candida, and Thermoanaerobacter, are known to produce ADHs with high stereoselectivity. nih.gov By selecting an appropriate biocatalyst, it is possible to selectively produce either the (R) or (S) enantiomer of the target diol. These enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions and often employ a cofactor regeneration system, such as using a sacrificial alcohol like 2-propanol, to ensure catalytic efficiency. nih.govnih.gov The use of fungal and human aldo-keto reductases has also been demonstrated for the production of α-hydroxy ketones and vicinal diols from diketones, highlighting the broad utility of these enzymes in organic synthesis. nih.gov

Table 2: Potential Biocatalysts for Asymmetric Reduction

| Biocatalyst Type | Source Organism (Example) | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Lactobacillus kefir | 1-(2-chlorophenyl)-3-hydroxy-1-propanone | (R)- or (S)-1-(2-chlorophenyl)-1,3-propanediol | High stereoselectivity (anti-Prelog or Prelog preference) |

| Ketoreductase (KRED) | Engineered E. coli | 1-(2-chlorophenyl)-3-hydroxy-1-propanone | (R)- or (S)-1-(2-chlorophenyl)-1,3-propanediol | Broad substrate scope, high enantiomeric excess |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly applicable to the synthesis of this compound.

Environmentally Benign Solvents and Catalysts

A key aspect of green chemistry is the use of environmentally benign solvents. Biocatalytic routes for producing diols are often performed in water, which is the most sustainable solvent choice. nih.gov Some modern organocatalytic aldol reactions can also be performed in aqueous systems, minimizing the reliance on volatile organic compounds (VOCs). nih.gov The synthesis of the related compound 3-chloro-1,2-propanediol (B139630) has been demonstrated using only water as the reagent, avoiding other solvents entirely. tandfonline.com

The catalysts themselves can be "green." Enzymes and whole-cell biocatalysts operate under mild conditions, are biodegradable, and are derived from renewable resources. nih.gov Similarly, organocatalysts like proline are based on natural amino acids, making them a more environmentally friendly option compared to many heavy metal catalysts. nih.gov

Atom Economy and Waste Minimization in Production

Atom economy is a measure of the efficiency of a reaction in converting reactant atoms into the desired product. The proposed synthetic routes to this compound can be highly atom-economical.

The aldol reaction between 2-chlorobenzaldehyde (C₇H₅ClO) and acetone (C₃H₆O) to form 1-(2-chlorophenyl)-3-hydroxy-1-propanone (C₉H₉ClO₂) is an addition reaction where all atoms of the reactants are incorporated into the product, resulting in a 100% theoretical atom economy.

The subsequent reduction of the ketone to the diol is also efficient. For example, using catalytic hydrogenation (H₂), the only byproduct is water if a dehydration side reaction is avoided. Biocatalytic reductions are also highly efficient, with the primary "waste" being the oxidized form of a recyclable cofactor. nih.gov These approaches minimize waste, which is a core principle of green chemistry.

Considerations for Large-Scale Synthesis and Process Optimization of this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of process optimization to ensure safety, efficiency, and cost-effectiveness. While specific large-scale data for this compound is not publicly available, valuable insights can be drawn from the industrial production of the parent compound, 1,3-propanediol, and other complex pharmaceutical intermediates. chemicalbook.comgoogle.com

Key considerations include:

Catalyst Selection and Handling: For large-scale operations, heterogeneous catalysts are often preferred over homogeneous ones because they can be more easily separated from the reaction mixture and recycled. Immobilized enzymes are a prime example in biocatalysis.

Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be optimized to maximize yield and throughput while minimizing energy consumption and byproduct formation. chemicalbook.com

Downstream Processing: The purification of the final product is a critical step. Industrial processes favor methods like distillation and crystallization over chromatographic purification, which can be costly and generate significant solvent waste. google.com The development of a robust crystallization process would be a key goal for producing high-purity this compound efficiently.

Safety and Reagent Choice: The use of highly reactive or hazardous reagents should be avoided. For instance, processes that can be run at atmospheric pressure are generally safer and require less specialized equipment than high-pressure hydrogenations. chemicalbook.com

The synthesis of complex molecules like the pharmaceutical Fingolimod, a substituted 2-amino-1,3-propanediol, highlights challenges such as the need to avoid "tedious column chromatographic purifications" and "highly reactive reagents," which are directly relevant concerns for the commercial production of this compound. google.com

Chemical Reactivity and Derivatization Strategies of 1 2 Chlorophenyl 1,3 Propanediol

Reactions of the Hydroxyl Functional Groups of 1-(2-chlorophenyl)-1,3-Propanediol

The primary and secondary hydroxyl groups of this compound are the primary sites for derivatization. Their reactivity allows for the formation of esters, ethers, and oxidation products, as well as participation in cyclization reactions. The presence of the benzylic hydroxyl group, which is directly attached to the carbon bearing the aromatic ring, introduces a degree of differential reactivity compared to the primary hydroxyl group at the terminus of the propane (B168953) chain.

Esterification Reactions

Esterification of the hydroxyl groups in this compound can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions typically proceed under acidic or basic catalysis to yield the corresponding mono- or di-esters. The formation of dicarbamate esters is of particular interest in medicinal chemistry, as seen in the synthesis of analogs of the anticonvulsant drug felbamate.

The synthesis of dicarbamates from diols can be accomplished using various methods, including reaction with isocyanates or phosgene. For instance, the conversion of 2-phenyl-1,3-propanediol (B123019) to its dicarbamate has been achieved by treating a solution of the diol in toluene (B28343) and tetrahydrofuran (B95107) with phosgene. google.com A similar strategy could be employed for this compound to yield this compound dicarbamate.

Table 1: Representative Esterification Reactions of Propanediols

| Reactant | Reagent | Catalyst/Conditions | Product | Reference |

| 2-Phenyl-1,3-propanediol | Phosgene | Toluene/Tetrahydrofuran | 2-Phenyl-1,3-propanediol dicarbamate | google.com |

| 1,3-Propanediol (B51772) | Carboxylic Acid | Acid Catalyst, Heat | 1,3-Propanediol Ester | google.com |

Etherification Reactions

The hydroxyl groups of this compound can be converted to ethers through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Due to the presence of two hydroxyl groups with different steric environments (benzylic secondary vs. primary), regioselective etherification might be achievable under carefully controlled conditions. The less sterically hindered primary hydroxyl group would be expected to react preferentially.

Oxidation Pathways

The oxidation of this compound offers a route to various carbonyl-containing derivatives. The secondary benzylic hydroxyl group can be oxidized to a ketone, while the primary hydroxyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The benzylic position is particularly susceptible to oxidation due to the stabilizing effect of the adjacent aromatic ring on potential radical or carbocation intermediates.

Selective oxidation of one hydroxyl group over the other is a key challenge and can be influenced by the choice of oxidizing agent and reaction conditions. For instance, oxidation of 1,3-propanediols can yield hydroxyaldehydes or hydroxyalkanoic acids. nih.gov The oxidation of the benzylic alcohol in a related compound, 1-(3-chlorophenyl)-1-hydroxypropan-2-one, to a ketone using potassium permanganate (B83412) has been reported, highlighting a potential transformation for the secondary alcohol in the target molecule.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Comments |

| Mild Oxidants (e.g., PCC, PDC) | 1-(2-chlorophenyl)-3-hydroxypropan-1-one, 3-hydroxy-3-(2-chlorophenyl)propanal | Selective oxidation of the secondary or primary alcohol, respectively. |

| Strong Oxidants (e.g., KMnO4, H2CrO4) | 1-(2-chlorophenyl)-1,3-propanedioic acid, 2-chlorobenzoic acid | Over-oxidation can lead to cleavage of the propane chain. |

Cyclization Reactions, including Dioxane Formation

The 1,3-diol functionality in this compound makes it a suitable precursor for the formation of six-membered heterocyclic rings, most notably 1,3-dioxanes. This is typically achieved through an acid-catalyzed reaction with an aldehyde or a ketone. The reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization and dehydration.

The synthesis of 2-substituted-1,3-dioxanes is a common strategy for the protection of 1,3-diols. For example, the reaction of a ketone with ethylene (B1197577) glycol in the presence of p-toluenesulfonic acid in refluxing toluene is a standard method for forming a 1,3-dioxolane. prepchem.com A similar approach with this compound and an aldehyde like formaldehyde (B43269) would yield the corresponding 2-(2-chlorophenyl)-1,3-dioxane.

Table 3: Illustrative Dioxane Formation Reaction

| Diol | Carbonyl Compound | Catalyst/Conditions | Product | Reference |

| Ethylene Glycol | γ-chlorobutyrophenone | p-toluenesulfonic acid, Toluene, Reflux | 2-(3-chloropropyl)-2-phenyl-1,3-dioxolane | prepchem.com |

Reactivity of the Chlorophenyl Moiety in this compound

The 2-chlorophenyl group in the molecule introduces another avenue for chemical modification, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Potential

The chlorine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic attack under normal conditions. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). masterorganicchemistry.com

In this compound, the propanediol (B1597323) substituent is not a strong electron-withdrawing group. Therefore, forcing conditions, such as high temperatures, high pressures, and the use of strong nucleophiles and/or a catalyst, would likely be required to effect a nucleophilic aromatic substitution of the chlorine atom. The reaction would proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a transient, negatively charged Meisenheimer complex, which then expels the chloride ion to restore aromaticity. masterorganicchemistry.com Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, nucleophilic aromatic substitution on chloropyridines with amines is a known transformation, often requiring heat. youtube.com

Table 4: Factors Influencing Nucleophilic Aromatic Substitution on the Chlorophenyl Moiety

| Factor | Influence on Reactivity | Explanation |

| Electron-withdrawing groups on the ring | Increases reactivity | Stabilize the negative charge of the Meisenheimer intermediate. The propanediol group has a weak effect. |

| Position of substituents | Ortho and para positions are most activating | Allows for resonance delocalization of the negative charge onto the substituent. |

| Nature of the leaving group | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not the leaving group departure. More electronegative halogens polarize the C-X bond, making the carbon more electrophilic. masterorganicchemistry.com |

| Strength of the nucleophile | Stronger nucleophiles react faster | A higher concentration of negative charge or a more polarizable nucleophile facilitates the attack on the electron-deficient ring. |

| Reaction Conditions | High temperature and pressure | Often required to overcome the high activation energy of disrupting the aromatic system. |

Transition Metal-Catalyzed Cross-Coupling Chemistry

The chloro-substituent on the phenyl ring of this compound serves as a reactive handle for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature on the direct application of all major cross-coupling reactions to this compound is not extensively documented, the reactivity of the chlorophenyl moiety is well-established and can be inferred from studies on analogous substrates. The diol functionality can influence the reactivity and may require protection depending on the reaction conditions.

Key cross-coupling strategies applicable to this compound include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. These palladium-catalyzed transformations allow for the introduction of a wide array of substituents at the 2-position of the phenyl ring, leading to a diverse range of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds and would enable the synthesis of biaryl derivatives of this compound. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with the less reactive aryl chlorides.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl chloride with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted stilbene (B7821643) and cinnamate (B1238496) analogs. The reaction is typically carried out in the presence of a palladium catalyst and a base. The stereoselectivity of the newly formed double bond is a key consideration in this transformation.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a base. It provides a direct route to a wide range of aniline (B41778) derivatives, which are important pharmacophores.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of the aryl chloride with a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates for the construction of more complex molecules and conjugated systems.

The following table summarizes the general conditions for these cross-coupling reactions as they would apply to this compound, based on established protocols for related aryl chlorides.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF or Acetonitrile |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene or Dioxane |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF or DMF |

This table represents generalized conditions and optimization is typically required for specific substrates.

Synthesis of Advanced Derivatives and Analogs of this compound

The strategic application of the aforementioned cross-coupling reactions to this compound opens the door to a vast array of advanced derivatives and analogs with potential applications in various fields, particularly in the development of novel therapeutic agents and functional materials.

The synthesis of these advanced molecules often involves a multi-step approach where the initial cross-coupling reaction is followed by further chemical transformations of the newly introduced functional group or the diol side chain. For instance, a biaryl derivative synthesized via a Suzuki-Miyaura coupling could undergo further functionalization on the newly introduced aryl ring. Similarly, an alkyne introduced via a Sonogashira coupling can participate in subsequent reactions such as click chemistry, cycloadditions, or further cross-coupling reactions.

The diol moiety of this compound can also be derivatized to introduce additional complexity and functionality. For example, the hydroxyl groups can be esterified, etherified, or converted into other functional groups, which can influence the molecule's solubility, lipophilicity, and biological activity. The combination of derivatization at both the aromatic ring and the propanediol side chain allows for the creation of a large and diverse chemical library from a single starting material.

Below is a table illustrating the types of advanced derivatives that can be synthesized from this compound and their potential significance.

| Derivative Class | Synthetic Strategy | Potential Significance |

| Biaryl Propanediols | Suzuki-Miyaura Coupling | Core structures in many pharmaceuticals and liquid crystals. |

| Stilbene Analogs | Heck Reaction | Found in natural products with diverse biological activities. |

| N-Aryl Amines | Buchwald-Hartwig Amination | Important pharmacophores in medicinal chemistry. |

| Aryl Alkynes | Sonogashira Coupling | Versatile intermediates for further synthetic transformations. |

| Heterocyclic Derivatives | Cross-coupling with heterocyclic partners | Access to a wide range of biologically active compounds. |

| Functionalized Diol Esters/Ethers | Esterification/Etherification of the diol | Modulation of physicochemical properties for drug development. |

The synthesis of these advanced derivatives underscores the importance of this compound as a valuable and versatile building block in modern organic synthesis. The ability to precisely modify its structure through a variety of reliable and high-yielding chemical reactions makes it an attractive starting point for the discovery of new molecules with tailored properties.

Spectroscopic Characterization Techniques for 1 2 Chlorophenyl 1,3 Propanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), chemists can map out the connectivity and spatial relationships of atoms within a molecule.

Proton NMR (¹H-NMR)

Proton NMR (¹H-NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 1-(2-chlorophenyl)-1,3-propanediol, the ¹H-NMR spectrum reveals distinct signals for the aromatic protons, the methine proton adjacent to the aromatic ring, the methylene (B1212753) protons of the propanediol (B1597323) chain, and the hydroxyl protons.

The aromatic region of the spectrum typically shows complex multiplets between 7.2 and 7.6 ppm, corresponding to the four protons on the 2-chlorophenyl group. The electron-withdrawing effect of the chlorine atom and the propanediol substituent influences their chemical shifts. The proton on the carbon bearing the hydroxyl group and the phenyl ring (C1) appears as a multiplet, often around 5.1 ppm, due to coupling with the adjacent methylene protons. The two methylene protons on the propanediol chain (C2 and C3) are diastereotopic and will show complex splitting patterns. The protons on the carbon adjacent to the primary alcohol (C3) are expected to appear around 3.8 ppm, while the protons on the central carbon (C2) will be further upfield, around 2.0 ppm. The hydroxyl (OH) protons are often observed as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound

| Proton(s) | Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-3', H-4', H-5', H-6') | 7.2 - 7.6 | Multiplet | Signals are complex due to coupling and substituent effects. |

| Methine (H-1) | ~5.1 | Multiplet | Coupled to protons on C2. |

| Methylene (H-3) | ~3.8 | Multiplet | Coupled to protons on C2 and the hydroxyl proton. |

| Methylene (H-2) | ~2.0 | Multiplet | Coupled to protons on C1 and C3. |

Carbon-13 NMR (¹³C-NMR)

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons show signals in the downfield region of the spectrum (typically 125-140 ppm). The carbon atom attached to the chlorine (C-2') is expected around 133 ppm, while the carbon attached to the propanediol chain (C-1') would be around 140 ppm. The other aromatic carbons will appear in the 127-130 ppm range.

The carbon atom of the secondary alcohol (C-1) is expected to have a chemical shift around 70-75 ppm. bmrb.io The central methylene carbon (C-2) would be found further upfield, approximately at 40 ppm, and the carbon of the primary alcohol (C-3) would be around 60-65 ppm. researchgate.net For the parent 1,3-propanediol (B51772), the chemical shifts are approximately 60 ppm for C1/C3 and 35 ppm for C2. researchgate.net

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon(s) | Chemical Shift (ppm) |

|---|---|

| Aromatic (C-1') | ~140 |

| Aromatic (C-2') | ~133 |

| Aromatic (C-3', C-4', C-5', C-6') | 127 - 130 |

| Methine (C-1) | 70 - 75 |

| Methylene (C-3) | 60 - 65 |

Advanced Two-Dimensional NMR Techniques

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. libretexts.orgyoutube.com These experiments add a second frequency dimension, which reveals correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.com A COSY spectrum of this compound would show cross-peaks connecting the H-1 proton signal with the H-2 methylene protons, and the H-2 protons with the H-3 methylene protons, confirming the propane-1,3-diol backbone connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. youtube.com It allows for the direct assignment of a proton signal to its corresponding carbon signal. For example, the proton signal at ~5.1 ppm would correlate with the carbon signal at ~70-75 ppm, confirming the C-1/H-1 pair. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.com It is invaluable for piecing together molecular fragments. For instance, an HMBC spectrum would show a correlation from the H-1 proton to the aromatic C-1' and C-2' carbons, confirming the connection point of the propanediol chain to the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber.

For this compound, the FT-IR spectrum is characterized by several key absorption bands. A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadness resulting from hydrogen bonding. researchgate.net C-H stretching vibrations from the aliphatic propanediol chain appear just below 3000 cm⁻¹, while the aromatic C-H stretches are typically found just above 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic ring usually give rise to one or more sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the primary and secondary alcohols will produce strong bands in the 1200-1000 cm⁻¹ region. Finally, the C-Cl stretching vibration is expected to produce a strong band in the lower wavenumber region, typically between 800 cm⁻¹ and 600 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Alcohol) | 1200 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations around 1600 cm⁻¹ would be particularly prominent. nih.govresearchgate.net The symmetric C-C stretching modes of the propanediol backbone would also be expected to produce clear signals. researchgate.net The C-Cl stretch is also Raman active and would appear in the 800-600 cm⁻¹ range. The O-H stretching band, while strong in the IR, is typically weak in the Raman spectrum. This complementarity helps to confirm functional groups and provides a more complete picture of the molecule's vibrational properties. diva-portal.org

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 1,3-propanediol |

| Carbon-13 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying the presence of chromophores within a molecule. In the case of this compound, the chlorophenyl group acts as the primary chromophore. The electronic transitions within the benzene (B151609) ring, influenced by the chloro-substituent, are expected to give rise to characteristic absorption bands in the UV region.

For comparison, purified 1,3-propanediol, a related compound without the chromophoric phenyl group, is expected to have minimal UV absorbance. A patent describing the purification of biologically-produced 1,3-propanediol specifies that a substantially purified composition exhibits an ultraviolet absorption at 220 nm of less than 0.200, at 250 nm of less than 0.075, and at 275 nm of less than 0.075 google.com. The solvent used for analysis significantly impacts the position and intensity of absorption bands; common solvents for UV-Vis spectroscopy of aromatic compounds include ethanol, methanol, and cyclohexane (B81311) sigmaaldrich.combiointerfaceresearch.com.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Absorption Band | Wavelength Range (nm) | Associated Transition |

| E-band | ~210-220 | π → π |

| B-band | ~260-280 | π → π |

Note: The data in this table is predicted based on the known spectroscopic behavior of aromatic compounds and has not been experimentally verified for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

In a GC-MS analysis of this compound, the molecule would first be separated from other components in the gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum would display a molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ion peaks.

While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the structure of the molecule and the known fragmentation behavior of related compounds, such as its isomers 3-chloro-1,2-propanediol (B139630) and 2-chloro-1,3-propanediol.

The molecular ion peak for this compound (C9H11ClO2) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be anticipated.

Common fragmentation pathways for this molecule would likely involve:

Cleavage of the C-C bonds adjacent to the hydroxyl groups.

Loss of water (H2O) from the molecular ion.

Fragmentation of the propanediol chain.

Cleavage of the bond between the phenyl ring and the propanediol chain, leading to a chlorophenyl cation.

For comparison, the mass spectrum of the isomer 3-chloro-1,2-propanediol shows characteristic fragment ions. The analysis of such related compounds provides a valuable reference for interpreting the mass spectrum of this compound.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion |

| [M]+ | Molecular Ion (C9H11ClO2)+ |

| [M+2]+ | Isotopic Molecular Ion |

| [M-H2O]+ | Loss of Water |

| [C6H4Cl]+ | Chlorophenyl cation |

| [C7H6Cl]+ | Tropylium-like ion |

Note: This table represents predicted fragmentation patterns and has not been confirmed by experimental data for this compound.

X-ray Crystallography Studies of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the conformation of this compound in the solid state. Furthermore, it is the primary tool for characterizing co-crystals.

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, typically hydrogen bonds. The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient, such as its solubility and stability. Given the presence of hydroxyl groups, which are strong hydrogen bond donors, and the chloro-substituted phenyl ring, which can act as a hydrogen bond acceptor, this compound has the potential to form co-crystals with various co-formers.

To date, there are no published X-ray crystallographic studies specifically on this compound or its co-crystals. However, the principles of crystal engineering and the study of co-crystals of other pharmaceutical compounds provide a framework for how such studies would be conducted and what information they would yield. A successful co-crystallization effort would involve screening various co-formers and crystallization conditions. The resulting crystals would then be analyzed by single-crystal X-ray diffraction to determine their crystal structure.

Table 3: Potential Co-formers for this compound

| Co-former Class | Examples | Potential Interaction |

| Carboxylic Acids | Benzoic acid, Succinic acid | Hydrogen bonding between hydroxyl and carboxyl groups |

| Amides | Nicotinamide, Isonicotinamide | Hydrogen bonding between hydroxyl and amide groups |

| Other Alcohols | Polyethylene glycols | Hydrogen bonding between hydroxyl groups |

Note: This table lists potential co-formers based on common functional groups known to participate in co-crystal formation. The feasibility of co-crystal formation with this compound would require experimental verification.

Computational and Theoretical Investigations of 1 2 Chlorophenyl 1,3 Propanediol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.

For 1-(2-chlorophenyl)-1,3-propanediol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be the first step in a theoretical investigation. researchgate.netmaterialsciencejournal.org This process, known as geometry optimization, identifies the molecule's most stable three-dimensional arrangement of atoms—the structure corresponding to the lowest energy on the potential energy surface. materialsciencejournal.org The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations were used to determine these parameters, revealing details like the C-Cl bond length (1.7549 Å) and the planarity of the aromatic rings. materialsciencejournal.org A similar analysis for this compound would establish the precise spatial relationship between the 2-chlorophenyl ring and the 1,3-propanediol (B51772) chain.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). schrodinger.com The LUMO is the lowest energy orbital that is empty and relates to the molecule's ability to accept electrons (electrophilicity). schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. wikipedia.orgschrodinger.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. researchgate.net

For this compound, a DFT calculation would yield the energies of the HOMO and LUMO and a visualization of their electron density distributions. The HOMO would likely be localized on the electron-rich areas, such as the phenyl ring and the oxygen atoms of the diol, while the LUMO might be distributed over the aromatic system. A study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, for example, determined a HOMO-LUMO gap of 3.65 eV, indicating a significant potential for charge transfer within the molecule. researchgate.net

Table 1: Illustrative Frontier Orbital Data for a Related Chlorophenyl Compound (Data for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one)

| Parameter | Energy (eV) |

| EHOMO | -6.22 |

| ELUMO | -2.57 |

| Energy Gap (ΔE) | 3.65 |

| Source: Adapted from computational studies on similar structures. researchgate.net |

The Molecular Electrostatic Potential (MEP) is a property used to visualize the charge distribution of a molecule and predict how it will interact with other species. researchgate.netdtic.mil It is calculated by determining the electrostatic force exerted by the molecule's unperturbed electron and nuclear charge distribution on a positive point charge placed at various locations on the molecule's surface. dtic.mil

An MEP map uses a color scale to represent different potential values. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. researchgate.net Regions of positive potential (electron-poor), prone to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate or near-zero potential. researchgate.net For this compound, an MEP map would likely show negative potential around the electronegative oxygen atoms of the hydroxyl groups and the chlorine atom, identifying them as sites for hydrogen bonding or interaction with electrophiles. rsc.org The hydrogen atoms of the hydroxyl groups would exhibit a positive potential, marking them as potential hydrogen bond donor sites. researchgate.net

From the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated based on DFT. These parameters provide a quantitative measure of a molecule's reactivity and stability.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. A computational study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one calculated these parameters from its HOMO-LUMO energies, providing a quantitative profile of its chemical behavior. researchgate.net A similar analysis for this compound would yield the values presented in the illustrative table below.

Table 2: Predicted Global Chemical Reactivity Descriptors (Illustrative Example) (Based on theoretical calculations for a related chlorophenyl compound)

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.22 |

| Electron Affinity (A) | -ELUMO | 2.57 |

| Electronegativity (χ) | (I+A)/2 | 4.395 |

| Chemical Potential (μ) | -χ | -4.395 |

| Chemical Hardness (η) | (I-A)/2 | 1.825 |

| Chemical Softness (S) | 1/(2η) | 0.274 |

| Electrophilicity Index (ω) | μ²/(2η) | 5.29 |

| Source: Values derived from methodologies applied to similar compounds. researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses significant conformational flexibility due to the rotation around several single bonds, particularly the C-C bonds of the propanediol (B1597323) chain and the C-C bond connecting the phenyl ring to the chain. A conformational analysis is performed to identify the different stable conformers (rotamers) and the energy barriers for interconversion between them.

This is achieved by systematically changing the key dihedral angles and calculating the energy at each point, a process known as mapping the Potential Energy Surface (PES). The PES is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. Minima on this surface correspond to stable conformers, while saddle points represent the transition states between them. Such an analysis for this compound would reveal the most likely shapes the molecule adopts in solution and which of these are energetically preferred, which is critical for understanding its biological interactions.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data or identifying a compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts for this compound would be compared against a standard reference (like tetramethylsilane, TMS) to predict the NMR spectrum. This allows for the assignment of experimental peaks to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. The calculation provides the frequencies of the fundamental vibrational modes (stretching, bending, etc.) and their corresponding intensities. materialsciencejournal.org These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by a known factor (e.g., 0.96 for B3LYP). materialsciencejournal.org For this compound, this would predict the positions of key peaks, such as the O-H stretch of the alcohol groups, the C-Cl stretch, and the various C-H and C=C vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. libretexts.org The calculation yields the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net For this compound, this would predict the electronic transitions, likely π-π* transitions within the chlorophenyl ring, and help understand its chromophoric properties. A study on a related chalcone (B49325) derivative predicted a λmax of 392.62 nm, attributing the long wavelength to extended conjugation. materialsciencejournal.org

Modeling of Reaction Mechanisms and Transition States

Currently, there is a notable absence of specific, in-depth computational and theoretical studies focused exclusively on the reaction mechanisms and transition states involved in the synthesis of this compound within publicly accessible scientific literature. While research into the synthesis and computational analysis of the parent compound, 1,3-propanediol, and other substituted analogues exists, direct computational modeling for the 2-chlorophenyl substituted variant remains an unchartered area of investigation.

General insights can be gleaned from computational studies on related compounds. For instance, the synthesis of aryl-substituted 1,3-propanediols often involves nucleophilic addition to a carbonyl group followed by reduction. Theoretical models for these types of reactions typically employ Density Functional Theory (DFT) to calculate the geometries of reactants, intermediates, transition states, and products, along with their corresponding energy levels. These calculations help in elucidating the most probable reaction pathways and identifying the rate-determining steps.

In the hypothetical synthesis of this compound, a plausible route could involve the reaction of 2-chlorobenzaldehyde (B119727) with a suitable C2-synthon. Computational modeling of such a reaction would likely investigate the following aspects:

Initial Adduct Formation: The initial step would involve the formation of an adduct between the nucleophile and the carbonyl carbon of 2-chlorobenzaldehyde. DFT calculations could model the approach of the nucleophile and the geometry of the resulting tetrahedral intermediate.

Transition State Analysis: The transition state for the nucleophilic attack would be a key focus. Computational methods can locate the transition state structure and calculate its energy, which is crucial for determining the reaction's activation energy.

Reduction Step: Following the initial addition, a reduction step would be necessary to form the diol. The mechanism of this reduction, whether by a hydride source or catalytic hydrogenation, could also be modeled to understand the stereoselectivity and energy profile of this step.

While no specific data tables for this compound can be presented due to the lack of dedicated research, the following table illustrates the type of data that would be generated from such a computational study, based on analogous reactions reported in the literature for other aryl-propanediols.

Table 1: Hypothetical Calculated Energies for a Reaction Step in the Synthesis of an Aryl-Propanediol

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | DFT/B3LYP/6-31G(d) | 0.0 |

| Transition State | DFT/B3LYP/6-31G(d) | +15.2 |

| Intermediate | DFT/B3LYP/6-31G(d) | -5.8 |

| Product | DFT/B3LYP/6-31G(d) | -25.4 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The investigation into the reaction mechanisms of compounds like 2-phenyl-1,3-propanediol (B123019), an intermediate in the synthesis of the antiepileptic drug Felbamate, could serve as a valuable template for future computational studies on its chlorinated analogue. Such studies have detailed the reaction pathways, including the formation of key intermediates and the energies associated with each step.

The synthesis of other chlorinated propanediols, such as 3-chloro-1,2-propanediol (B139630), has also been documented, often starting from glycerol (B35011) or epichlorohydrin. While the reaction mechanisms differ, the computational approaches used to study them would be similar, focusing on identifying the lowest energy pathways and understanding the role of catalysts and reaction conditions.

Applications of 1 2 Chlorophenyl 1,3 Propanediol in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule during synthesis to introduce a specific stereochemistry. wiley.com Chiral alcohols, in particular, are crucial intermediates for the synthesis of high-value, stereochemically complex molecules. The compound 1-(2-chlorophenyl)-1,3-propanediol possesses a chiral center and two hydroxyl groups, making it an excellent candidate for use as a chiral building block in asymmetric synthesis.

The utility of such a diol lies in its ability to introduce a specific three-dimensional arrangement into a target molecule. This is particularly important in medicinal chemistry, where the biological activity of a drug is often dependent on its stereochemistry. The synthesis of chiral amides and peptides, for example, relies on methods that avoid racemization, underscoring the need for well-defined chiral precursors. rsc.org

The general approach for utilizing a chiral diol like this compound involves several key strategies:

Derivatization of Hydroxyl Groups: The primary and secondary hydroxyl groups can be selectively protected or activated to participate in subsequent stereospecific reactions.

Introduction of New Stereocenters: The existing stereocenter can direct the formation of new chiral centers in an adjacent position, a process known as diastereoselective synthesis.

Formation of Chiral Ligands: The diol can be used to synthesize chiral ligands for asymmetric catalysis, where the ligand-metal complex then induces enantioselectivity in a reaction.

While specific research on the asymmetric applications of this compound is not extensively documented, the principles can be inferred from similar structures. For instance, the asymmetric dihydroxylation of olefins is a well-established method for producing chiral diols, which are then used as building blocks. oup.com

Table 1: Potential Asymmetric Transformations Using this compound

| Reaction Type | Reagent/Catalyst | Potential Product | Significance |

| Asymmetric Esterification | Chiral Acylating Agent | Chiral Mono- or Di-ester | Intermediate for pharmaceuticals |

| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, DET | Chiral Epoxy Alcohol | Versatile synthetic intermediate |

| Mitsunobu Reaction | DEAD, PPh3, Chiral Acid | Inverted Chiral Ester | Access to opposite enantiomer |

| Cyclization Reactions | Acid or Base Catalyst | Chiral Cyclic Ether/Acetal | Core structures in natural products |

Precursor for Synthesizing Pharmacologically Relevant Scaffolds

The structural motifs present in this compound make it a promising precursor for the synthesis of various pharmacologically relevant scaffolds. Propanediol (B1597323) derivatives are known intermediates in the creation of more complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai The combination of a chlorophenyl ring and a diol functionality is found in a range of bioactive compounds.

The 2-chlorophenyl group is a common substituent in many drugs, often influencing their pharmacokinetic and pharmacodynamic properties. The diol portion of the molecule offers handles for further chemical modification, allowing for the construction of diverse molecular architectures. For example, related chloropropanediol compounds are used as starting materials in the synthesis of various drugs. nih.govgoogle.com 3-Monochloro-1,2-propanediol, a related compound, is an intermediate in the synthesis of several pharmaceuticals. nih.gov

Potential pharmacologically relevant scaffolds that could be synthesized from this compound include:

Beta-Amino Alcohols: Through conversion of one of the hydroxyl groups to an amine, beta-amino alcohols can be formed. This scaffold is present in many beta-blockers and other cardiovascular drugs.

Cyclic Ethers and Lactones: Intramolecular cyclization can lead to the formation of substituted tetrahydrofurans or other cyclic ethers, which are core structures in numerous natural products and drugs.

Propanolamine Derivatives: These compounds, often synthesized from propanediols, are known for their diverse biological activities, including muscle-relaxant properties. nih.gov

The synthesis of Trametol, a natural product with a similar 1-phenyl-1,2-propanediol structure, highlights how such building blocks are used to create bioactive molecules. oup.com

Intermediate in Polymer Chemistry and Material Science

Diols are fundamental monomers in the production of a wide range of polymers, most notably polyesters and polyurethanes. qub.ac.uk The parent compound, 1,3-propanediol (B51772), is a key building block for polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with applications in carpets and textiles. wikipedia.orgnih.gov The two hydroxyl groups of this compound allow it to act as a chain extender or a cross-linking agent in polymerization reactions.

The incorporation of the 2-chlorophenyl group into a polymer backbone can impart specific properties to the resulting material:

Increased Flame Retardancy: The presence of chlorine can enhance the flame-retardant properties of the polymer.

Modified Thermal Properties: The bulky and rigid chlorophenyl group can increase the glass transition temperature (Tg) of the polymer, making it more heat-resistant.

Enhanced Chemical Resistance: The aromatic ring can improve the polymer's resistance to chemical degradation.

Modified Optical Properties: The refractive index of the polymer may be altered by the incorporation of the halogenated aromatic group.

Polymers derived from functionalized propanediols are explored for various applications, including adhesives, coatings, and composite materials. ontosight.ai For example, polymers of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with (chloromethyl)oxirane are used as crosslinking agents to improve the mechanical and chemical resistance of epoxy polymers. sigmaaldrich.com Similarly, this compound could be used to create specialized polymers with tailored properties for advanced applications in material science. appleacademicpress.com

Table 2: Potential Polymer Applications of this compound

| Polymer Type | Co-monomer | Potential Application | Property Enhancement |

| Polyester | Dicarboxylic Acid (e.g., Terephthalic Acid) | Specialty fibers, films | Increased Tg, Flame retardancy |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Foams, elastomers, coatings | Improved mechanical strength |

| Polycarbonate | Phosgene or Diphenyl Carbonate | Engineering thermoplastics | Higher refractive index, heat resistance |

| Epoxy Resin | Epichlorohydrin | Adhesives, composites | Cross-linking, improved durability |

Q & A

Q. What synthetic methodologies are effective for synthesizing 1-(2-chlorophenyl)-1,3-propanediol?

- Methodological Answer : Synthesis typically involves introducing the chlorophenyl moiety to a propanediol backbone. Key approaches include:

- Electrophilic aromatic substitution : Chlorination of phenylpropanediol precursors using reagents like thionyl chloride (SOCl₂) under controlled conditions .

- Reductive pathways : Reduction of corresponding ketones (e.g., 3-(2-chlorophenyl)propanal) using catalysts like NaBH₄ or LiAlH₄ .

Purification often involves column chromatography or recrystallization to isolate the diol product.

Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is highly effective. For example:

- GC parameters : Use a polar capillary column (e.g., HP-INNOWax) with a temperature gradient from 50°C to 250°C at 10°C/min.

- Validation : Relative standard deviation (RSD) <3.21% for reproducibility, with detection limits <0.1% for impurities .

Complementary methods like HPLC-MS can resolve structurally similar byproducts.

Q. What enzymatic systems degrade structurally analogous propanediol derivatives?

- Methodological Answer : Fungal enzymes such as laccase and Mn(II)-dependent peroxidase cleave β-O-4 lignin model compounds via:

- O-C4 cleavage : Observed in non-phenolic derivatives (e.g., 1-(4-ethoxy-3-methoxyphenyl)-1,3-propanediol) .

- Alkyl-aryl cleavage : Dominant in phenolic analogs (e.g., 1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol) .

Enzyme activity assays (e.g., ABTS oxidation for laccase) are critical for pathway validation.

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence degradation mechanisms of chlorophenyl propanediol derivatives?

- Methodological Answer : Substituent position dictates enzymatic selectivity:

- 2-Chloro substitution : Steric hindrance may favor β-ether bond cleavage over aromatic ring oxidation .

- Para-substitution : Electron-withdrawing groups (e.g., Cl) stabilize intermediates, altering reaction kinetics (e.g., via lignin peroxidase) .

Comparative studies using ortho-, meta-, and para-substituted analogs are essential to map structure-reactivity relationships.

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Electrophilic attack sites : Localized electron density on the chlorophenyl ring and hydroxyl groups .

- Transition states : For enzymatic cleavage pathways (e.g., lignin peroxidase-mediated Cα-Cβ bond cleavage) .

Software like Gaussian or ORCA, paired with solvent-effect corrections, improves predictive accuracy.

Q. How can researchers resolve contradictions in degradation product profiles across studies?

- Methodological Answer : Discrepancies (e.g., alkyl-aryl vs. Ca-Cb cleavage) arise from:

- Enzyme source variability : Fungal strains (e.g., Cryptoderma pini) produce distinct enzyme cocktails .

- Reaction conditions : pH, oxygen levels, and co-factors (e.g., Mn²⁺ for peroxidases) alter mechanistic pathways .

Systematic controls (e.g., enzyme activity assays, LC-MS/MS product tracking) are critical for reproducibility.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Adhere to REACH and OSHA guidelines :

- Toxicity assessment : Classify hazards using EU Regulation 1272/2008 (CLP) and IUCLID data .

- Exposure mitigation : Use fume hoods, nitrile gloves, and eye protection. Monitor for delayed symptoms (e.g., respiratory irritation) .

Safety Data Sheets (SDS) for analogous compounds (e.g., 3-chloro-1,2-propanediol) provide interim guidance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.